N-benzyl-N,1-dimethylpiperidin-4-amine
Description
Contextualization within the Landscape of Piperidine (B6355638) Derivative Chemistry
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. wikipedia.org This six-membered nitrogen-containing heterocycle is a cornerstone in drug discovery, with piperidine-based scaffolds forming the core of over 70 commercially available drugs. arizona.eduelsevier.com The prevalence of the piperidine moiety can be attributed to its favorable physicochemical properties, including its ability to improve the solubility and metabolic stability of drug candidates. researchgate.netresearchgate.net
N-benzyl-N,1-dimethylpiperidin-4-amine belongs to the important class of N-benzylpiperidine derivatives. The N-benzyl group is a common feature in drug discovery, valued for its structural flexibility and its capacity to engage in crucial cation-π interactions with biological targets. researchgate.netnih.gov This functional group can be readily introduced and modified, allowing medicinal chemists to fine-tune the pharmacological properties of a molecule. nih.gov The presence of the N-benzyl group, along with the methyl groups on the piperidine ring and the amine at the 4-position, provides this compound with a unique three-dimensional structure and multiple points for further chemical elaboration.
Foundational Role as a Preclinical Research Scaffold
The primary significance of this compound in preclinical research lies in its role as a key synthetic intermediate for the preparation of more complex and pharmacologically active molecules. chemicalbook.com Its structural features make it an ideal building block for the synthesis of a variety of compounds with potential therapeutic applications.
Derivatives of N-benzylpiperidine have been investigated for a wide range of biological activities, including antifungal and antimicrobial properties. researchgate.net For instance, a series of N-benzyl piperidine derivatives were synthesized and evaluated for their potential as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), targets relevant to Alzheimer's disease. nih.gov Furthermore, the 4-aminopiperidine (B84694) scaffold, a core component of the title compound, has been explored for the development of novel antifungal agents that target ergosterol (B1671047) biosynthesis. arizona.edu
The N-benzylpiperidine motif has also been incorporated into compounds designed as monoamine releasing agents and monoamine oxidase inhibitors. news-medical.net These examples highlight the utility of the N-benzylpiperidine scaffold, and by extension, intermediates like this compound, in the exploration of new therapeutic agents.
A notable and well-documented application of a stereoisomer of this compound is as a crucial intermediate in the synthesis of Tofacitinib. chemicalbook.comresearchgate.net Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The synthesis of Tofacitinib involves the coupling of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a pyrazolopyrimidine core. researchgate.net This underscores the importance of this compound and its stereoisomers as high-value intermediates in the pharmaceutical industry.
Historical Trajectory and Evolution in Medicinal Chemistry Inquiry
The historical significance of this compound is intrinsically linked to the broader history of piperidine derivatives in medicinal chemistry. The piperidine scaffold has been a mainstay in drug discovery for decades, with early research focusing on its presence in natural alkaloids. wikipedia.org Over time, synthetic chemists developed efficient methods to construct and functionalize the piperidine ring, leading to an explosion in the number of piperidine-containing compounds synthesized and evaluated for biological activity. nih.gov
The N-benzylpiperidine motif, in particular, has a long history in medicinal chemistry. Its incorporation into various molecular frameworks has been a common strategy to enhance potency and modulate physicochemical properties. researchgate.netnih.gov The evolution of synthetic methodologies has played a crucial role in the accessibility and utility of compounds like this compound. For example, the development of efficient methods for the synthesis of N-benzyl-4-piperidone, a key precursor, has facilitated the production of a wide range of 4-substituted piperidine derivatives. google.com
The trajectory of this compound in medicinal chemistry is a clear example of the evolution from a simple chemical entity to a valuable tool in drug discovery and development. Its initial interest likely stemmed from its relationship to the privileged N-benzylpiperidine scaffold. However, its role as a key intermediate in the synthesis of a blockbuster drug like Tofacitinib has solidified its importance in contemporary medicinal chemistry. chemicalbook.comresearchgate.net This journey from a research chemical to a critical component in the manufacture of a life-changing medication illustrates the dynamic and evolving nature of medicinal chemistry inquiry.
| Property | Value | Source |
| Molecular Formula | C14H22N2 | nih.gov |
| Molecular Weight | 218.34 g/mol | nih.gov |
| IUPAC Name | 1-benzyl-N,4-dimethylpiperidin-4-amine | nih.gov |
| CAS Number | 384338-23-2 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N,1-dimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-10-8-14(9-11-15)16(2)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDAKYFBBYLPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Elaborate Chemical Transformations of N Benzyl N,1 Dimethylpiperidin 4 Amine
Stereoselective Synthesis Routes for Specific Stereoisomers
The synthesis of specific stereoisomers of N-benzyl-N,1-dimethylpiperidin-4-amine, particularly the (3R,4R) configuration, has been extensively studied as it is a key intermediate for certain pharmaceutical compounds. researchgate.netgoogle.com These routes are designed to control the spatial arrangement of substituents on the piperidine (B6355638) ring.
The synthesis of enantiomerically pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been achieved through various multi-step pathways. One prominent strategy begins with 4-methylpicoline. researchgate.net This starting material undergoes a reaction with benzyl (B1604629) chloride, followed by a selective reduction to yield an N-benzyl tetrahydropyridine (B1245486) intermediate. researchgate.net This intermediate is then subjected to a hydroboration-oxidation sequence using reagents like borane (B79455) trifluoride etherate (BF3·OEt2), borane (BH3), and hydrogen peroxide (H2O2) to produce an alcohol derivative. researchgate.net Subsequent oxidation and reductive amination lead to the final compound. researchgate.net
An alternative approach starts from 4-piperidone (B1582916), which is a readily available precursor. researchgate.net A key step in a reported synthesis is the proline-catalyzed hydroxylation to create an enantiopure 1-benzyl-4-methylpiperidin-3-ol (B1321944) intermediate. researchgate.net Another pathway involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine, often facilitated by titanium tetrachloride and triethylamine, to form the corresponding imine, which is then reduced. evitachem.comchemicalbook.com
The synthesis of the cis-isomer was identified as crucial for producing a clinical drug candidate, necessitating its production on a kilogram scale. acs.org An initial route involved the addition of methyllithium (B1224462) to piperidone followed by the formation of a tertiary chloride and an elimination step to provide the key tetrahydropyridine olefin intermediate in a 45% yield. acs.org
Achieving high enantiomeric purity is critical, and several methods are employed to separate stereoisomers. A classical chemical resolution technique involves the use of a chiral resolving agent, such as L-ditoluoyl-tartaric acid (L-DTTA), which forms diastereomeric salts with the racemic amine. researchgate.net These salts exhibit different solubilities, allowing for their separation by crystallization, after which the desired enantiomer can be liberated. One process for preparing the related compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate (B1210297) involves the use of an isopropanol (B130326) solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate as a novel intermediate to ensure high optical purity. google.com
Modern chromatographic techniques are also used. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate enantiomers. nih.govmdpi.com For instance, racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using commercially available columns with cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov
Kinetic resolution offers another strategy. This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the unreacted, enantiomerically enriched starting material to be recovered. whiterose.ac.uk For N-Boc-2-aryl-4-methylenepiperidines, a kinetic resolution using the chiral base complex of n-BuLi and sparteine (B1682161) has been demonstrated to provide high enantiomeric ratios for both the recovered starting material and the product. whiterose.ac.uk
Table 1: Comparison of Chiral Resolution Techniques for Piperidine Derivatives
| Technique | Principle | Typical Reagents/Materials | Advantages | Reference |
|---|---|---|---|---|
| Chemical Resolution | Formation of separable diastereomeric salts. | L-ditoluoyl-tartaric acid (L-DTTA), Dibenzoyl-L-tartaric acid. | Scalable, well-established method. | researchgate.net, google.com |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Cellulose-based columns (e.g., Chiralcel OD, OJ). | High separation efficiency, analytical and preparative scale. | nih.gov |
| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent. | n-BuLi / Sparteine complex. | Can provide two different enantioenriched compounds (product and starting material). | whiterose.ac.uk |
For large-scale synthesis, optimization of reaction conditions is paramount to maximize yield, ensure reproducibility, and improve safety. In the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, the reductive amination step was carefully optimized. acs.org It was found that using sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H) as the reducing agent was more selective than sodium borohydride (B1222165) (NaBH4), achieving a cis:trans ratio of 97:03. acs.org
The reduction of the pyridinium (B92312) salt intermediate was also optimized. acs.org By adding solid sodium borohydride to a pre-mixed solution of the salt, the amount of reducing agent required was more than halved compared to other addition methods. acs.org This not only improved the efficiency but also reduced the volume of hydrogen gas generated during the aqueous workup, which is a significant safety consideration on an industrial scale. acs.org The reaction temperature was also controlled between 10 and 15 °C to ensure consistency. acs.org
General Synthetic Approaches for this compound Analogues
The synthesis of analogues of this compound often relies on general and versatile methods for constructing the core piperidine ring or for modifying existing precursors.
Reductive amination is a cornerstone of amine synthesis and is widely used for preparing piperidine derivatives. nih.govarkat-usa.org The general process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. arkat-usa.orgmdma.ch A variety of reducing agents can be employed, with their choice influencing the reaction's selectivity and functional group tolerance. researchgate.net
Sodium triacetoxyborohydride is a mild and effective reagent for this purpose. acs.org Other common reagents include sodium borohydride, often in the presence of an acid like acetic acid, and sodium cyanoborohydride (NaBH3CN). chim.itarkat-usa.org The double reductive amination of dicarbonyl compounds represents a direct method to access the piperidine skeleton, where the choice of amine provides versatility. chim.it For example, the synthesis of N-benzyl derivatives of various heterocyclic amines has been achieved by reacting the amine with an arylaldehyde and reducing the intermediate with a NaBH4-acetic acid system. arkat-usa.org
Table 2: Examples of Reductive Amination for Piperidine Synthesis
| Precursor(s) | Amine Source | Reducing System | Product Type | Reference |
|---|---|---|---|---|
| 1-benzyl-4-methyl-3-ketone piperidine | Methylamine | Sodium triacetoxyborohydride | cis-N-benzyl-3-methylamino-4-methylpiperidine | acs.org |
| Arylaldehydes | 1-methylpiperazine | NaBH4 / Acetic Acid | Benzyl derivatives of heterocyclic amines | arkat-usa.org |
| Sugar-derived dialdehydes | Ammonia | H2, Pd/C | Polyhydroxypiperidines | chim.it |
| Phenyl-2-propanone | N-benzylmethylamine | Hydrogenation (e.g., Pd/C) | N-benzylmethamphetamine | mdma.ch |
The construction of the piperidine ring itself can be achieved through various cyclization strategies, which are particularly useful for creating novel analogues. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes has been proposed as a route to form substituted piperidines. nih.gov Another transition-metal-catalyzed approach is the palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes, which can produce piperidines, among other heterocycles. organic-chemistry.org
Intramolecular radical cyclization provides a powerful method for forming C-C and C-N bonds to build the piperidine ring. acs.orgrsc.org These reactions can be initiated in various ways. For instance, a cobalt(II) catalyst has been used for the intramolecular radical cyclization of linear amino-aldehydes. nih.gov Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield 2,4,5-trisubstituted piperidines. acs.org These methods offer pathways to a wide array of substituted piperidine analogues by varying the starting materials and reaction conditions. nih.govorganic-chemistry.org
Catalytic Hydrogenation of N-Heteroaromatic Precursors
The construction of the saturated piperidine ring of this compound is effectively achieved through the catalytic hydrogenation of a corresponding N-heteroaromatic precursor. This approach is a cornerstone in the synthesis of piperidine derivatives due to its high efficiency and atom economy. The direct precursor for this transformation would be a quaternary pyridinium salt, specifically 4-(benzyl(methyl)amino)-1-methylpyridinium.
The process involves the reduction of the aromatic pyridinium ring using molecular hydrogen (H₂) in the presence of a metal catalyst. This reaction converts the sp²-hybridized carbons of the pyridine (B92270) ring into sp³-hybridized carbons, thereby forming the saturated piperidine core. A variety of catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the yield and selectivity. nih.govresearchgate.net
Commonly employed catalysts include platinum group metals such as platinum(IV) oxide (PtO₂), rhodium-on-carbon (Rh/C), and palladium-on-carbon (Pd/C). nih.gov The hydrogenation is typically conducted in a protic solvent like acetic acid or ethanol, which aids in the protonation and activation of the pyridine ring, under hydrogen pressures ranging from atmospheric to high pressure (50-70 bar). researchgate.net The selection of a specific catalyst system can be critical, especially when other reducible functional groups are present in the molecule. For instance, while Pd/C is highly effective, it can also catalyze the hydrogenolysis of the N-benzyl group, a reaction discussed in a later section. nih.gov Therefore, catalysts like PtO₂ or rhodium-based systems are often preferred when retention of the benzyl group is desired. researchgate.net
Table 1: Representative Catalyst Systems for Pyridine/Pyridinium Hydrogenation
| Catalyst | Hydrogen Source | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Platinum(IV) Oxide (PtO₂) | H₂ (50-70 bar) | Acetic Acid | Room Temp. to 50°C | researchgate.net |
| Rhodium-on-Carbon (Rh/C) | H₂ (1-5 atm) | Ethanol / H₂O | Room Temperature | nih.gov |
| Iridium(III) Complex | H₂ (low pressure) | Dichloromethane | Mild Temperature | researchgate.net |
| Palladium-on-Carbon (Pd/C) | H₂ (1-10 atm) | Methanol / HCl | Room Temperature | nih.gov |
Comprehensive Chemical Reactivity and Derivatization Studies
The presence of two distinct tertiary amine functionalities—the N1-methylpiperidine nitrogen and the exocyclic N-benzyl-N-methylamino nitrogen—governs the chemical reactivity of this compound. These sites offer opportunities for a variety of chemical transformations.
N-Alkylation and Acylation Reactions on Amine Functionalities
N-Acylation: N-acylation reactions, which involve the introduction of an acyl group (R-C=O), are characteristic reactions of primary and secondary amines. For this compound, both nitrogen atoms are tertiary and lack the necessary N-H proton for this transformation. Therefore, the compound is generally unreactive towards standard acylation reagents such as acid chlorides or anhydrides under typical conditions. ncert.nic.in
N-Alkylation: In contrast, the lone pair of electrons on each tertiary nitrogen atom allows for N-alkylation via nucleophilic attack on an alkyl halide, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.netmdpi.com This reaction is synthetically valuable for modifying the compound's properties or for creating derivatives for further synthetic manipulation. The quaternization can potentially occur at either nitrogen, and the selectivity is influenced by steric and electronic factors. The N1-methylpiperidine nitrogen is generally less sterically hindered than the N4-benzyl(methyl)amino nitrogen, suggesting that alkylation may preferentially occur at the N1 position. The reaction with an alkylating agent like methyl iodide would yield a mono-quaternary salt, and under forcing conditions, a di-quaternary salt could potentially be formed. The study of N-quaternization of substituted piperidines is a complex field, with stereoselectivity often favoring axial attack, though this is dependent on the specific reactants and conditions. researchgate.net
Table 2: Common Reagents for N-Alkylation of Tertiary Amines
| Alkylating Agent | Product Type | Typical Solvent | Reference |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Quaternary Ammonium Iodide | Acetonitrile, DMF | researchgate.net |
| Ethyl Bromide (CH₃CH₂Br) | Quaternary Ammonium Bromide | Acetonitrile | researchgate.net |
| Benzyl Chloride (BnCl) | Quaternary Ammonium Chloride | Dichloromethane | chemicalforums.com |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Quaternary Ammonium Methylsulfate | None or inert solvent | mdpi.com |
Oxidative and Reductive Transformations of the Piperidine Core and Substituents
The molecular framework of this compound is susceptible to both oxidative and reductive transformations at several key positions.
Oxidative Transformations:
N-Oxidation: The tertiary amine centers can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This can occur at either the N1 or N4 position, yielding the corresponding N-oxide derivatives. The biological N-oxidation of simple piperidine has been shown to produce N-oxides in vitro. nih.gov
C-H Oxidation: The C-H bonds alpha to the piperidine nitrogen can be targeted for oxidation. Photocatalytic methods using flavin-based catalysts can achieve α-hydroxylation of N-protected piperidines, which would introduce a hydroxyl group at the C2 or C6 position. chemrxiv.org Additionally, oxidation of the benzylic C-H bond on the N-benzyl group can occur, potentially leading to cleavage of the benzyl group or formation of a benzoyl derivative under specific conditions.
Oxidative N-Debenzylation: A particularly useful transformation is the oxidative cleavage of the N-benzyl group. Reagents such as ceric ammonium nitrate (B79036) (CAN) can selectively remove an N-benzyl group from a tertiary amine, yielding the corresponding secondary amine (in this case, 1,N-dimethylpiperidin-4-amine) and benzaldehyde. rsc.orgst-andrews.ac.ukrsc.org This method is advantageous as it proceeds under non-reductive conditions. researchgate.netthieme-connect.com
Reductive Transformations:
N-Debenzylation by Hydrogenolysis: The most significant reductive transformation for this compound is the cleavage of the N-benzyl group. This is commonly achieved via catalytic hydrogenolysis. researchgate.net The reaction involves a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, such as H₂ gas or a transfer agent like ammonium formate. nih.govresearchgate.net This reaction is highly efficient for removing the benzyl protecting group, liberating the secondary amine at the N4 position to give 1,N-dimethylpiperidin-4-amine. This transformation is fundamental in synthetic sequences where the benzyl group is used as a temporary protecting group. organic-chemistry.org
Table 3: Selected Reagents for Oxidative and Reductive Transformations
| Transformation | Reagent | Resulting Functional Group | Reference |
|---|---|---|---|
| Oxidation | m-CPBA or H₂O₂ | N-Oxide | nih.gov |
| Oxidation | Ceric Ammonium Nitrate (CAN) | Secondary Amine (Debenzylation) | rsc.orgrsc.org |
| Reduction | Pd/C, H₂ | Secondary Amine (Debenzylation) | nih.gov |
| Reduction | Pd/C, Ammonium Formate | Secondary Amine (Debenzylation) | researchgate.net |
Nucleophilic Substitution Reactions on Benzyl and Piperidine Moieties
Reactivity of the Benzyl Moiety: Direct nucleophilic aromatic substitution (SNAr) on the phenyl ring of the benzyl group is generally unfavorable as the ring is not activated by electron-withdrawing groups. Such reactions require harsh conditions and are not commonly employed. Nucleophilic substitution at the benzylic carbon (an SN2 reaction) is the pathway by which the benzyl group is typically introduced (e.g., reacting a secondary amine with benzyl chloride). ncert.nic.inresearchgate.net For the pre-formed this compound, cleavage of the C-N bond, as discussed under reductive and oxidative debenzylation, is the more synthetically relevant transformation rather than substitution. rsc.orgresearchgate.net
Reactivity of the Piperidine Moiety: The saturated sp³-hybridized carbon atoms of the piperidine ring are inert to direct nucleophilic substitution. These C-H bonds are non-acidic and lack a suitable leaving group. Functionalization of the piperidine ring typically requires prior activation, for example, through an oxidation reaction to form an N-acyliminium ion intermediate, which can then be attacked by nucleophiles. nih.gov Without such activation, the piperidine core of this compound is resistant to attack by nucleophiles.
Formation of Research-Applicable Salt Forms to Influence Properties
As a diamine containing two basic tertiary nitrogen atoms, this compound readily reacts with acids to form ammonium salts. This is a critical aspect of its chemistry, as salt formation profoundly influences the compound's physicochemical properties, which is vital for its purification, handling, storage, and application in research.
The compound can form either a mono-salt or a di-salt, depending on the stoichiometry of the acid used. For instance, reaction with hydrochloric acid can yield a monohydrochloride or a dihydrochloride (B599025) salt. chemicalbook.comevitachem.com The formation of a salt typically transforms the parent compound, which may be an oil or low-melting solid, into a more stable, crystalline solid with a higher melting point. A major advantage of salt formation is the significant increase in aqueous solubility, which is often desirable for biological testing or formulation studies. Different acid counter-ions (e.g., chloride, bromide, sulfate, tartrate, citrate) can be used to fine-tune properties like crystallinity, hygroscopicity, and solubility. rsc.orgnih.gov
Table 4: Common Salt Forms and Their Potential Influence on Properties
| Acid Used | Salt Form | Potential Property Changes | Reference |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Hydrochloride / Dihydrochloride | Increased water solubility, crystalline solid | chemicalbook.comevitachem.com |
| Sulfuric Acid (H₂SO₄) | Sulfate / Bisulfate | High melting point, often crystalline | mdpi.com |
| Acetic Acid (CH₃COOH) | Acetate | Often more soluble in organic solvents | mdpi.com |
| Tartaric Acid | Tartrate | Can be used for chiral resolution, crystalline | rsc.org |
| Citric Acid | Citrate | Often highly water-soluble, may be less crystalline | rsc.org |
Mechanistic and Pharmacological Investigations of N Benzyl N,1 Dimethylpiperidin 4 Amine at Preclinical Levels
Elucidation of Molecular and Cellular Mechanisms of Action
The mechanism of action of N-benzyl-N,1-dimethylpiperidin-4-amine is understood primarily through its structural relationship to intermediates used in the synthesis of targeted therapies and by examining the broader class of N-benzylpiperidine compounds.
Direct enzymatic inhibition studies specifically detailing the kinetics and binding characterization of this compound are not extensively available in the public literature. However, significant insights can be drawn from its structural analogs. The isomer, cis-1-Benzyl-N,4-dimethylpiperidin-3-amine, is documented as a chiral intermediate in the synthesis of Tofacitinib. cymitquimica.com Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes. as-1.co.jp Specifically, (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is an enantiopure stereoisomer used as an intermediate in synthesizing (3R,4S)-Tofacitinib, which inhibits JAK3 and select members of the STE7 and STE20 kinase subfamilies. as-1.co.jp This relationship strongly suggests that this compound and its isomers are of interest due to their potential role as precursors or pharmacophores for JAK inhibitors.
While the primary association is with JAK enzymes, the broader N-benzylpiperidine scaffold has been investigated for the inhibition of other enzymes. For instance, different series of N-benzyl piperidine (B6355638) derivatives have been designed and evaluated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Another distinct class, N-benzyl-2-phenylpyrimidin-4-amine derivatives, was identified from high-throughput screening as potent, nanomolar inhibitors of the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex, a target in cancer therapy. nih.gov
While a specific binding profile for this compound is not detailed in the available research, the N-benzylpiperidine moiety is a well-established pharmacophore that confers affinity for several key central nervous system receptors. nih.gov
Sigma Receptors: The N-benzylpiperidine scaffold is a cornerstone for many high-affinity sigma (σ) receptor ligands. researchgate.net Radioligand binding assays on various derivatives have demonstrated potent interactions. For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide was found to bind to sigma receptors from guinea pig brain membranes with a high affinity (Ki) of 3.4 nM and showed a 120-fold selectivity for the σ1 subtype over the σ2 subtype. nih.gov Similarly, the radioiodinated compound [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been characterized as a high-affinity sigma receptor radiopharmaceutical. nih.gov Research into a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridine-3,5-dicarbonitriles also highlighted high σ1 receptor affinity, with one derivative exhibiting a Ki of 1.45 nM. researchgate.netcsic.es
Dopamine (B1211576) Receptors: The N-benzylpiperidine structure is integral to numerous dopamine receptor antagonists, particularly those selective for the D4 subtype. nih.govnih.gov A study on benzyloxy piperidine-based compounds identified them as potent and selective D4 receptor antagonists. nih.gov Another compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, which contains a similar core structure, demonstrated an affinity for the human dopamine D2 receptor with a Ki value of 151 nM. mdpi.com The structurally related 4-Benzylpiperidine (B145979) acts as a dopamine releasing agent with an EC50 of 109 nM. wikipedia.org
Serotonin (B10506) Receptors and Transporter (SERT): Derivatives of N-benzylpiperidine have been evaluated for their interaction with the serotonin transporter (SERT). One study synthesized a series of 1-benzylpiperidine (B1218667) derivatives as potential dual inhibitors of acetylcholinesterase and SERT, although the affinity for SERT was found to be low in that particular series. mdpi.com In other series, substitutions on the N-benzyl group were found to modulate affinity and selectivity for SERT, the dopamine transporter (DAT), and the norepinephrine (B1679862) transporter (NET). researchgate.net
Interactive Data Table: Receptor Binding Affinities of Representative N-Benzylpiperidine Analogs
The following table presents data for structurally related compounds to illustrate the pharmacological context of the N-benzylpiperidine scaffold. Data for this compound is not specified in the sources.
| Compound Name | Target Receptor | Binding Affinity (Ki) [nM] | Source(s) |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | Sigma-1 (guinea pig brain) | 3.4 | nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (human) | 1.45 | researchgate.net |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 (human) | 151 | mdpi.com |
| (S)-3-fluorobenzyl-O-piperidin-4-yl ether derivative | Dopamine D4 | 205.9 | nih.gov |
Direct evidence for the modulation of specific intracellular pathways by this compound is not available. However, based on the activities of related compounds, potential downstream effects can be inferred.
As an intermediate for a JAK inhibitor, its ultimate biological purpose is linked to blocking the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune cell function. Inhibition of this pathway would lead to reduced phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.
In the context of other targets for the N-benzylpiperidine class:
Dopamine D4 receptor antagonism by related piperidine derivatives has been shown to decrease cell viability, induce cell cycle arrest, and promote the production of reactive oxygen species (ROS) in glioblastoma cell lines. nih.gov
USP1/UAF1 inhibition by N-benzyl-2-phenylpyrimidin-4-amines leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) levels, a key event in the DNA damage response. nih.gov
There are no specific studies detailing the interaction of this compound with voltage-gated sodium channels or other ion channels. However, the broader class of benzylamines and N-benzylpiperidine derivatives has been shown to interact with various ion channels.
Some N-benzylpiperidine derivatives have been identified as N-type calcium channel blockers. nih.gov Furthermore, general studies on benzylamines have shown they can modulate the function of ion channels, not by direct binding, but by altering the physical properties of the lipid cell membrane, particularly the membrane dipole potential. frontiersin.orgnih.gov While voltage-gated sodium channels are a known target for many therapeutic agents, and their modulation by related compounds has been studied, specific data for this compound is currently absent from the scientific literature. nih.govnih.govfrontiersin.org
Structure-Activity Relationship (SAR) Delineation
The stereochemistry of N-benzylpiperidine derivatives is a critical determinant of their biological activity. Research on analogous compounds consistently demonstrates that specific stereoisomers possess significantly greater potency and selectivity for their biological targets.
In a series of benzyloxy piperidine derivatives developed as dopamine D4 receptor antagonists, the biological activity was found to reside primarily in the (S)-enantiomer, which was 15-fold more active than its corresponding (R)-enantiomer. nih.gov This highlights a clear stereochemical preference for molecular recognition at the D4 receptor.
This principle is further underscored by the use of specific stereoisomers of related compounds as synthetic intermediates. For example, the synthesis of the JAK inhibitor Tofacitinib utilizes the specific enantiopure isomer (3R,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine to achieve the desired configuration in the final drug product. as-1.co.jp Similarly, studies on other N-benzyl piperidones have confirmed through NMR and single-crystal X-ray diffraction that the piperidone ring adopts a chair conformation with an equatorial orientation of its substituents, a feature that is retained after N-benzylation and is crucial for its stereochemical definition. researchgate.net While direct studies on the stereoisomers of this compound are not available, the evidence from closely related compounds strongly indicates that its stereochemistry would have a profound impact on its pharmacological activity. nih.gov
Influence of Substituent Variations on Binding Efficacy and Selectivity
The binding efficacy and selectivity of N-benzylpiperidine derivatives are significantly influenced by the nature and position of substituents on both the benzyl (B1604629) and piperidine moieties. Structure-activity relationship (SAR) studies on analogous compounds provide critical insights into the potential modulation of the pharmacological profile of this compound.
Halogen substitution on the aromatic rings of the N-benzyl group or an associated phenylacetamide moiety in N-(1-benzylpiperidin-4-yl)arylacetamides can impact receptor affinity. For instance, such substitutions have been shown to maintain a similar affinity for sigma-1 (σ1) receptors while significantly increasing affinity for sigma-2 (σ2) receptors researchgate.net. The electrostatic properties of substituents on the phenylacetamide aromatic ring, in particular, have been identified as a strong influencer of binding to σ1 receptors researchgate.net.
In a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, substituents at the ortho and meta positions of the N-benzyl side chain led to a range of affinities and selectivities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Several of these compounds demonstrated low nanomolar affinity for DAT with broad-ranging SERT/DAT selectivity ratios and minimal affinity for NET researchgate.net.
Furthermore, the replacement of a phenyl ring with other aromatic systems such as thiophene, naphthyl, or indole (B1671886) in the phenylacetamide portion of N-(1-benzylpiperidin-4-yl)arylacetamides did not significantly alter σ1 receptor affinity. However, replacement with an imidazole (B134444) or pyridyl ring resulted in a substantial loss of affinity for σ1 receptors researchgate.net. The length of a linker between the 1-benzylpiperidine moiety and a pyridine (B92270) ring also plays a crucial role in σ1R affinity, with studies showing that increasing the carbon chain length can lead to increased affinity nih.gov.
The nature of the substituent at the 1-position of the piperidine ring is also a key determinant of activity. In a series of 1,3-dimethylbenzimidazolinone derivatives, a benzyl group at this position was found to be important for cholinesterase inhibition, with the benzyl ring of the N-benzylpiperidine moiety interacting with Trp86 in the catalytic active site (CAS) of acetylcholinesterase (AChE) via aromatic π–π interactions nih.gov.
These findings suggest that systematic modifications to the structure of this compound, such as introducing various substituents on the benzyl ring or altering the groups attached to the piperidine nitrogen, could finely tune its binding affinity and selectivity for a range of biological targets.
Table 1: Influence of Substituent Variations on Receptor Binding in N-benzylpiperidine Analogs
| Compound Series | Substituent Variation | Observed Effect on Binding | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)arylacetamides | Halogen on aromatic rings | Maintained σ1 affinity, increased σ2 affinity | researchgate.net |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Imidazole or pyridyl instead of phenyl | >60-fold loss in σ1 affinity | researchgate.net |
| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | Ortho and meta substitution on N-benzyl ring | Varied DAT, SERT, NET affinity and selectivity | researchgate.net |
| 2-{[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines | Increased alkyl linker length | Increased hσ1R affinity | nih.gov |
| 1,3-dimethylbenzimidazolinone derivatives | N-benzylpiperidine moiety | Interaction with AChE catalytic site | nih.gov |
Computational Pharmacophore Modeling and Ligand-Receptor Docking Analyses
Computational techniques such as pharmacophore modeling and ligand-receptor docking are invaluable tools for elucidating the potential binding modes and structure-activity relationships of novel compounds like this compound. These methods allow for the prediction of interactions with biological targets, guiding the design of more potent and selective ligands.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For N-benzyl benzamide (B126) derivatives, a 3D pharmacophore model was successfully developed to understand their melanogenesis inhibitory activity nih.gov. Similarly, for a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives acting as PLK1 inhibitors, a combined molecular docking and pharmacophore modeling approach was employed to develop robust 3D-QSAR models nih.gov. These models provide insights into the key interactions between ligands and active site residues nih.gov.
Ligand-receptor docking simulations predict the preferred orientation of a ligand when bound to a receptor's binding site. For a series of N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE), automated docking studies revealed that the N-benzylpiperidine moiety could interact with key residues such as Trp86 in the catalytic active site (CAS) and Trp286 and Tyr341 in the peripheral anionic site (PAS) of AChE nih.govresearchgate.net. The benzyl ring often engages in π-π stacking interactions, while the protonated piperidine nitrogen can form crucial salt bridges and cation-π interactions nih.gov. In studies of σ2 receptor ligands, the N-benzyl-piperidinium system of several compounds was observed to bind within a pocket formed by specific amino acid residues, with π-anion interactions being important for stabilization csic.es.
Table 2: Application of Computational Modeling to N-benzylpiperidine Derivatives
| Technique | Compound Class | Key Findings | Reference |
|---|---|---|---|
| 3D Pharmacophore Modeling | N-benzyl benzamide derivatives | Development of a 3D-PhaM for melanogenesis inhibitors. | nih.gov |
| Docking and 3D-QSAR | PLK1 inhibitors | Correlation of models with ligand-receptor interactions. | nih.gov |
| Molecular Docking | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Benzyl ring interacts with Trp86 in AChE's CAS via π-π stacking. | nih.gov |
| Automated Docking | N-benzylpiperidine derivatives | Docking of 82 derivatives into mouse AChE structure. | researchgate.net |
| Molecular Docking | N-benzyl-piperidinium compounds | Binding within a pocket of the σ2 receptor. | csic.es |
In Vitro Biological Efficacy and Selectivity Assessments
Cell-Based Assays for Functional Responses (e.g., anti-inflammatory properties)
The functional effects of this compound can be evaluated using a variety of cell-based assays. These assays are crucial for determining the compound's biological activity in a cellular context, providing insights into its potential therapeutic applications, such as anti-inflammatory effects.
One common approach to assess anti-inflammatory properties is to measure the inhibition of inflammatory mediators in cell lines. For example, the anti-inflammatory activity of compounds can be determined by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The reduction of NO levels, measured using the Griess reagent, would indicate a potential anti-inflammatory effect.
Another relevant assay is the inhibition of protein denaturation, as inflammation is known to be associated with protein denaturation researchgate.net. The ability of a compound to prevent heat-induced albumin denaturation can be a measure of its anti-inflammatory potential researchgate.net. For instance, 4-benzylpiperidine has been shown to inhibit protein denaturation in a dose-dependent manner researchgate.net.
Cell-based assays can also be used to evaluate neuroprotective effects. For example, the ability of a compound to protect neuronal cells, such as PC12 cells, from oxidative stress-induced damage (e.g., by H2O2) can be assessed. nih.gov The viability of the cells can be determined using methods like the MTT assay.
Furthermore, cell-based reporter assays can be employed to investigate the compound's effect on specific signaling pathways. For instance, a reporter gene assay using a cell line with a luciferase gene under the control of an NF-κB response element can be used to screen for anti-inflammatory activity by measuring the inhibition of TNF-α-induced NF-κB activation. nih.gov
Table 3: Cell-Based Assays for Functional Response Evaluation
| Assay Type | Cell Line/System | Parameter Measured | Potential Application | Reference |
|---|---|---|---|---|
| Nitric Oxide Inhibition | RAW 264.7 macrophages | NO production (Griess reagent) | Anti-inflammatory activity | - |
| Protein Denaturation | Albumin solution | Inhibition of heat-induced denaturation | Anti-inflammatory activity | researchgate.net |
| Neuroprotection | PC12 cells | Cell viability (MTT assay) after H2O2 treatment | Neuroprotective effects | nih.gov |
| NF-κB Reporter Assay | H293-NF-κB-RE-luc2P cells | Luciferase activity | Anti-inflammatory activity | nih.gov |
Biochemical Assays for Enzyme and Receptor Ligand Interactions
Biochemical assays are fundamental for characterizing the direct interaction of this compound with specific molecular targets, such as enzymes and receptors. These assays provide quantitative data on binding affinity and inhibitory potency.
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In this type of assay, the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated. This method has been used to evaluate the affinity of N-benzylpiperidine derivatives for various receptors, including sigma receptors (σ1 and σ2) and dopamine transporters. researchgate.netnih.gov
Enzyme inhibition assays are used to assess the ability of a compound to inhibit the activity of a specific enzyme. For example, the Ellman method can be used to evaluate the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net In this assay, the enzyme hydrolyzes a substrate to produce a colored product, and the inhibitory activity of the compound is determined by measuring the reduction in color formation. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov
For assessing antioxidant activity, various biochemical assays can be employed. These include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging assay, and assays for inhibition of lipid peroxidation. mdpi.comnih.gov These assays measure the ability of the compound to neutralize free radicals or prevent oxidative damage to lipids.
Table 4: Biochemical Assays for Target Interaction
| Assay Type | Target | Methodology | Parameter Measured | Reference |
|---|---|---|---|---|
| Radioligand Binding | Sigma receptors, DAT | Competition with radioligand | Ki (inhibitory constant) | researchgate.netnih.gov |
| Enzyme Inhibition | AChE, BuChE | Ellman's method | IC50 (half-maximal inhibitory concentration) | nih.govresearchgate.net |
| Antioxidant Activity | Free radicals | DPPH/ABTS scavenging | Radical scavenging activity | mdpi.comnih.gov |
| Lipid Peroxidation Inhibition | Linoleic acid | Inhibition of AAPH-induced oxidation | Inhibition of lipid peroxidation | mdpi.com |
In Vivo Preclinical Research Studies in Animal Models
Evaluation of Biological Effects in Disease Models (e.g., antidepressant-like effects, neuroprotective effects)
Animal models are essential for evaluating the potential therapeutic effects of this compound in a physiological system. These studies can provide evidence for its efficacy in relevant disease models, such as those for depression and neurodegenerative disorders.
The antidepressant-like effects of a compound can be assessed using well-established behavioral tests in rodents, such as the forced swimming test (FST) and the tail suspension test (TST). A decrease in the duration of immobility in these tests is indicative of an antidepressant-like effect. For example, a piperazine (B1678402) derivative, LQFM212, has been shown to exhibit antidepressant-like effects in the FST in mice, with its action being linked to the monoaminergic pathway and increased levels of brain-derived neurotrophic factor (BDNF). nih.gov Similarly, the aqueous extract of Piper betle leaves has demonstrated significant antidepressant activity in Swiss albino mice. ijbcp.com
To investigate neuroprotective effects, animal models of neurodegeneration can be employed. For instance, the scopolamine-induced cognitive deficit model in mice is commonly used to screen for compounds with potential anti-amnesic and neuroprotective properties. In this model, scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment. The efficacy of the test compound is evaluated by its ability to ameliorate these cognitive deficits in behavioral tests like the Morris water maze (MWM) and the rota-rod test. Novel N-benzyl pyridine-2-one derivatives have been shown to have neuroprotective effects against scopolamine-induced cognitive decline in mice. nih.gov
In vivo studies can also be used to assess anti-inflammatory activity. The carrageenan-induced paw edema test in rats is a classic model of acute inflammation. The anti-inflammatory effect of a compound is determined by its ability to reduce the swelling of the paw after the injection of carrageenan. For example, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride has been shown to significantly reduce carrageenan-induced paw edema. nih.gov
Table 5: Animal Models for In Vivo Evaluation
| Biological Effect | Animal Model | Behavioral/Physiological Test | Key Outcome | Reference |
|---|---|---|---|---|
| Antidepressant-like | Mice | Forced Swimming Test (FST), Tail Suspension Test (TST) | Decreased immobility time | nih.govijbcp.com |
| Neuroprotective | Scopolamine-induced cognitive deficit in mice | Morris Water Maze (MWM), Rota-rod test | Amelioration of memory impairment, improved motor coordination | nih.gov |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Measurement of paw volume | Reduction in paw swelling | nih.gov |
Preclinical Pharmacokinetic Research: Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
No specific studies detailing the absorption, distribution, metabolism, or excretion of this compound in preclinical models were identified. Research on structurally related compounds, such as other N-benzylpiperidine derivatives, exists but falls outside the strict scope of this article.
Assessment of Blood-Brain Barrier Permeability in Preclinical Models
There are no available preclinical studies that have assessed the blood-brain barrier permeability of this compound. While the N-benzylpiperidine scaffold is a component of some molecules designed to cross the blood-brain barrier, specific experimental data for the requested compound is not available.
Investigation of Derivatives and Analogues of N Benzyl N,1 Dimethylpiperidin 4 Amine: Synthesis and Research Significance
Synthesis and Stereochemical Control of Related Isomers and Derivatives
The synthesis of N-benzyl-N,1-dimethylpiperidin-4-amine analogues and their derivatives relies on well-established and innovative methodologies focused on constructing the core piperidine (B6355638) ring and introducing functional groups with high chemo- and stereoselectivity. A common and versatile approach involves the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.com For instance, a library of over 30 different 4-aminopiperidines was synthesized by reacting N-substituted 4-piperidones with various primary amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. mdpi.com This method allows for significant diversity in the substituent at the 4-amino position.
Control of stereochemistry is critical, as the spatial arrangement of substituents on the piperidine ring often dictates biological activity. Researchers have developed highly stereoselective routes to obtain specific isomers. One such method is the diastereoselective nucleophilic substitution of a hydroxyl group on a chiral piperidine ring with sodium azide (B81097) to introduce the amine precursor, which can then be reduced and protected. researchgate.net Another advanced strategy involves a one-pot sequence featuring a gold-catalyzed cyclization of N-homopropargyl amides, followed by chemoselective reduction and a spontaneous Ferrier rearrangement to yield substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov These piperidin-4-ol intermediates are valuable precursors for accessing the corresponding 4-amino derivatives.
The synthesis of the piperidine ring itself can be achieved through various modern organic chemistry techniques, including the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov Catalytic hydrogenation using transition metals is a fundamental process, with recent advancements allowing for high stereoselectivity under milder conditions. nih.gov For example, cis-configured 2,4-disubstituted piperidines can be prepared via stereoselective hydrogenation of unsaturated piperidinones. nih.gov These diverse synthetic strategies provide chemists with a robust toolbox to create a wide range of structurally complex and stereochemically defined 4-aminopiperidine (B84694) derivatives for biological investigation. nih.govnih.gov
Rational Design and De Novo Synthesis of Novel this compound Analogues
The development of novel analogues of this compound is frequently guided by rational design principles, where structural modifications are made to optimize interactions with a specific biological target. nih.govnih.govnih.gov This approach often employs computational modeling to predict binding modes and affinities, guiding the synthesis of compounds with improved potency and selectivity. nih.govcsic.es
A prominent strategy is the design of multi-target-directed ligands, which aim to modulate multiple biological pathways involved in a complex disease. nih.govnih.gov For example, researchers have designed and synthesized novel 4-aminopiperidine derivatives as dual inhibitors of the Smoothened (SMO) and ERK pathways for cancer therapy and as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the treatment of Alzheimer's disease. nih.govnih.gov In another instance, 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were logically designed as potent dipeptidyl peptidase-4 (DPP4) inhibitors for their potential as antidiabetic agents. nih.govresearchgate.net
De novo synthesis approaches, such as multicomponent reactions, are also employed to rapidly generate libraries of diverse analogues. The Ugi four-component reaction, for instance, has been used to synthesize a series of 1,4,4-trisubstituted piperidine derivatives from commercially available N-substituted 4-piperidones, isocyanides, primary amines, and amino acids in a single step. ub.edu This method allows for the introduction of five points of diversity, facilitating the exploration of structure-activity relationships (SAR) for specific targets, such as the influenza virus hemagglutinin. ub.edu These rational and combinatorial approaches are powerful tools for discovering novel analogues with tailored biological activities.
Comparative Analysis of Biological Activities and Binding Profiles Across Structural Variants
The biological activity of 4-aminopiperidine derivatives is highly dependent on their specific substitution patterns. Comparative analyses across different structural variants have revealed key relationships between chemical structure and biological function, guiding the optimization of lead compounds.
Antifungal Activity: A study on 4-aminopiperidines as antifungal agents targeting ergosterol (B1671047) biosynthesis revealed critical structure-activity relationships. The combination of a benzyl (B1604629) or phenylethyl group on the piperidine nitrogen with a long n-alkyl chain (specifically n-dodecyl) at the 4-amino group resulted in compounds with outstanding antifungal activity against clinically relevant Candida and Aspergillus species. mdpi.com Shorter or branched alkyl groups at the 4-amino position were found to be detrimental to activity. mdpi.com
| Compound | Substituent at Piperidine N (R1) | Substituent at 4-Amino N (R2) | Activity Highlight | Reference |
|---|---|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | Benzyl | n-Dodecyl | Promising candidate with high activity | mdpi.com |
| N-dodecyl-1-phenethylpiperidin-4-amine | Phenylethyl | n-Dodecyl | Promising candidate with high activity | mdpi.com |
| 1-benzyl-N-isobutylpiperidin-4-amine | Benzyl | Isobutyl | Reduced activity | mdpi.com |
Cholinesterase Inhibition: The N-benzylpiperidine scaffold is a key feature of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor. researchgate.net Rational modifications of this structure have led to new derivatives with dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE), which is relevant for advanced stages of Alzheimer's disease. nih.gov A comparative analysis showed that derivative 4a was the most potent dual inhibitor in its series. nih.gov In a separate study, compound d5 was identified as a potent dual inhibitor of HDAC and AChE. nih.gov
| Compound | Target(s) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 4a | AChE | 2.08 | nih.gov |
| BuChE | 7.41 | ||
| Compound d5 | HDAC | 0.17 | nih.gov |
| AChE | 6.89 | ||
| Compound d10 | HDAC | 0.45 | nih.gov |
| AChE | 3.22 |
Sigma Receptor Affinity: Derivatives of N-benzylpiperidine have been investigated as high-affinity ligands for sigma receptors (σR), which are targets for neurological disorders. A study of polyfunctionalized pyridines linked to an N-benzylpiperidine motif found that the length of the alkylamino linker between the two ring systems was crucial for σ1R affinity. csic.es Increasing the linker from n=0 to n=3 resulted in a significant increase in binding affinity. csic.es
| Compound | Linker Length (n) | hσ1R Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound 1 | 0 | 29.2 | csic.es |
| Compound 2 | 2 | 7.57 | |
| Compound 3 | 3 | 2.97 |
Role as a Key Intermediate or Lead Compound in Exploratory Drug Discovery Research
The 4-aminopiperidine framework and its N-benzylated derivatives serve a dual role in drug discovery as both versatile key intermediates and valuable lead compounds. nih.govmdpi.comguidechem.com
As a key intermediate , N-benzyl-4-piperidone, a direct precursor to the 4-amino derivatives, is a critical building block in the synthesis of several major pharmaceutical drugs. guidechem.com Its carbonyl group at the 4-position is a reactive site that can be readily converted into an amino group, while the N-benzyl group can be removed via hydrogenation, allowing for further structural modifications. guidechem.com Notably, N-benzyl-4-piperidone is an essential intermediate in the synthesis of Donepezil (an Alzheimer's drug), as well as the potent analgesics Alfentanil and Sufentanil. guidechem.com This highlights the industrial and pharmaceutical importance of this core structure.
As a lead compound or scaffold, the N-benzylpiperidine motif is considered a "privileged structure" in medicinal chemistry because of its ability to interact with numerous biological targets. nih.govresearchgate.net It provides a three-dimensional framework that can be decorated with various functional groups to optimize potency and physicochemical properties. nih.gov Research has demonstrated its utility as a lead structure for developing:
Novel Antifungals: The 4-aminopiperidine core was identified as an interesting lead structure for developing new antifungals that inhibit ergosterol biosynthesis. mdpi.com
Anticancer Agents: It has served as the foundation for designing dual SMO/ERK inhibitors for cancer treatment. nih.gov
Antidiabetic Agents: Novel DPP4 inhibitors for managing type 2 diabetes were developed from a 4-aminopiperidine scaffold. nih.govresearchgate.net
Neurotherapeutics: The scaffold is central to the design of multi-target ligands for Alzheimer's disease, targeting enzymes like AChE, BuChE, and HDACs. nih.govnih.gov
The frequent use of the N-benzylpiperidine and related 4-aminopiperidine structures as both foundational intermediates and starting points for new therapeutic agents underscores their immense significance in exploratory drug discovery research. nih.govresearchgate.net
Computational Chemistry and Theoretical Studies on N Benzyl N,1 Dimethylpiperidin 4 Amine
Molecular Docking Simulations for Target Interaction and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as an N-benzylpiperidine derivative, might interact with the active site of a biological target, typically a protein.
The process involves placing the ligand in various positions and orientations within the binding site of the receptor and calculating a "scoring function" for each pose to estimate the binding affinity. This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that stabilize the complex.
For N-benzylpiperidine analogs, molecular docking studies have been instrumental in elucidating their mechanism of action against various targets. For instance, in the context of Alzheimer's disease, docking simulations have been used to model the interaction of N-benzylpiperidine derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These studies often reveal that the protonated piperidine (B6355638) nitrogen forms a crucial cation-π interaction with tryptophan residues in the active site, while the benzyl (B1604629) group occupies a hydrophobic pocket. nih.govsemanticscholar.org
A typical molecular docking workflow for a compound like N-benzyl-N,1-dimethylpiperidin-4-amine would involve:
Preparation of the Receptor: Starting with a crystal structure of the target protein (e.g., from the Protein Data Bank), the structure is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.
Ligand Preparation: The 3D structure of the ligand is generated and optimized to find its lowest energy conformation.
Docking Simulation: Using software like AutoDock, GOLD, or Glide, the ligand is docked into the defined binding site of the receptor.
Analysis of Results: The resulting poses are ranked based on their docking scores, and the top-ranked poses are analyzed to understand the binding interactions.
The findings from such simulations are often presented in tables summarizing the predicted binding affinities and key interactions.
Table 1: Illustrative Molecular Docking Results for a Generic N-benzylpiperidine Analog with Acetylcholinesterase (AChE)
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -10.8 | Trp86, Tyr337, Phe330 |
| Hydrogen Bonds | 1 | Tyr121 |
| Cation-π Interactions | 1 | Trp86 |
| Hydrophobic Interactions | 4 | Phe330, Tyr337, Trp286 |
Note: The data in this table is illustrative and based on typical findings for N-benzylpiperidine analogs docked into AChE, as specific data for this compound is not available.
Conformational Analysis and Energy Landscape Studies
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies and the energy barriers for interconversion between them.
Computational methods used for conformational analysis include:
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally efficient and suitable for scanning the conformational space of large molecules. Force fields like COSMIC can be used to predict conformer energies. nih.gov
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the conformers found through MM methods.
Studies on substituted piperidines have shown that the conformational free energies can be determined and that protonation of the piperidine nitrogen can stabilize the axial conformer for polar 4-substituents due to electrostatic interactions. nih.gov The interplay of steric hindrance and electronic effects, such as pseudoallylic strain when the nitrogen lone pair conjugates with an adjacent π-system, can dictate the preferred orientation of substituents. nih.gov
The energy landscape of this compound would be characterized by several low-energy chair conformations, potentially with minor contributions from twist-boat conformers under certain conditions. nih.gov The relative energies of these conformers determine their population at a given temperature.
Table 2: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 (Chair) | Benzyl (Eq), N-Methyl (Eq), 1-Methyl (Eq) | 0.00 | 75.5 |
| 2 (Chair) | Benzyl (Ax), N-Methyl (Eq), 1-Methyl (Eq) | 0.50 | 20.1 |
| 3 (Chair) | Benzyl (Eq), N-Methyl (Ax), 1-Methyl (Eq) | 1.20 | 4.3 |
| 4 (Twist-Boat) | - | > 3.0 | < 0.1 |
Note: This table is a hypothetical representation based on general principles of piperidine conformational analysis. Specific calculations for this compound are required for accurate data.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules in detail. These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity.
For a molecule like this compound, DFT calculations can be used to determine a range of electronic properties:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.eg A smaller gap suggests higher reactivity.
Charge Distribution: Calculating the partial atomic charges (e.g., using Mulliken population analysis) reveals the electron distribution across the molecule, highlighting nucleophilic and electrophilic sites. This is important for understanding intermolecular interactions, including hydrogen bonding. chemjournal.kz
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying regions of positive and negative electrostatic potential that are susceptible to electrophilic and nucleophilic attack, respectively.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to predict the molecule's behavior in chemical reactions.
These calculations are performed using software packages like Gaussian, and the choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is critical for obtaining accurate results. osi.lv
| Most Negative Atomic Charge | Nitrogen (-0.5 e) | Indicates the primary nucleophilic center |
Note: The values in this table are illustrative and represent typical results for this class of compounds. They are not specific to this compound.
Advanced Research Applications and Prospective Directions for N Benzyl N,1 Dimethylpiperidin 4 Amine
Utility as a Specific Biochemical Probe and Research Tool
The N-benzyl-N,1-dimethylpiperidin-4-amine scaffold is a cornerstone in the synthesis of highly specific molecules used to probe complex biological pathways. Its primary utility lies in its role as a key intermediate or foundational structure for creating targeted inhibitors and modulators of enzyme activity.
A prominent example is the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a crucial precursor for Tofacitinib. researchgate.netchemicalbook.com Tofacitinib is a potent inhibitor of Janus kinases (JAKs), enzymes pivotal to signaling pathways that govern immune responses and cell growth. researchgate.net The dysregulation of the JAK/STAT pathway is implicated in numerous pathogenic states, including chronic inflammation, autoimmune diseases, and cancer. researchgate.net Consequently, intermediates like this compound are indispensable research tools for investigating the roles of these pathways in disease.
Furthermore, derivatives of the N-benzyl piperidine (B6355638) structure have been engineered to function as multi-target-directed ligands. Researchers have developed derivatives that dually inhibit histone deacetylase (HDAC) and acetylcholinesterase (AChE), two enzymes implicated in the pathology of Alzheimer's disease. nih.gov In the realm of oncology, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response and a promising target for cancer therapy. nih.gov These examples underscore the value of this scaffold in creating sophisticated probes for dissecting cellular mechanisms and validating new therapeutic targets.
Exploration in Novel Preclinical Disease Models and Therapeutic Areas
The versatility of the this compound scaffold has prompted its exploration in a diverse range of preclinical disease models, extending beyond its initial association with inflammatory conditions.
The connection to Tofacitinib firmly places this chemical family at the forefront of research into autoimmune disorders, such as rheumatoid arthritis. researchgate.netchemicalbook.com However, its therapeutic potential is being investigated in several other areas. In neurodegenerative disease research, particularly for Alzheimer's disease, rationally designed N-benzyl piperidine derivatives have shown multifunctional activity in preclinical studies. These compounds were found to not only inhibit key enzymes like AChE but also to scavenge free radicals, chelate metal ions, and inhibit the aggregation of amyloid-beta peptides. nih.gov
The table below summarizes the key therapeutic areas where this scaffold is being actively investigated.
| Therapeutic Area | Target/Mechanism | Research Findings | Citation(s) |
| Autoimmune Diseases | Janus Kinase (JAK) Inhibition | Serves as a key intermediate for the JAK inhibitor Tofacitinib, used in treating rheumatoid arthritis. | researchgate.netchemicalbook.com |
| Neurodegenerative Diseases | HDAC/AChE Inhibition, Antioxidant, Metal Chelation | Derivatives show neuroprotective potential by targeting multiple pathways in Alzheimer's disease models. | nih.gov |
| Oncology | USP1/UAF1 Deubiquitinase Inhibition | Derivatives inhibit DNA damage response pathways, reducing cell survival in non-small cell lung cancer models. | nih.gov |
| Infectious Diseases | Hemagglutinin Fusion Peptide Interaction | N-benzyl 4,4-disubstituted piperidines identified as potent inhibitors of the influenza H1N1 virus. | mdpi.com |
This broad spectrum of activity highlights the scaffold's promise in developing novel treatments for complex, multifactorial diseases.
Strategies for Scaffold Modifications in Chemical Biology and Material Sciences
The piperidine ring is a privileged scaffold in medicinal chemistry, and the this compound structure is a prime example of a versatile chemical building block. mdpi.comresearchgate.net Researchers continually devise strategies to modify this core structure to enhance potency, improve selectivity, and explore new biological functions.
Scaffold modification strategies often involve several approaches:
Substitution on the Piperidine Ring: Introducing or altering substituents on the piperidine ring can significantly impact binding affinity and selectivity for a target protein.
Modification of the N-Benzyl Group: The benzyl (B1604629) group can be replaced with other aromatic or heterocyclic systems to explore different binding pockets or alter physicochemical properties.
Ring-Opening Strategies: In some cases, the piperidine ring is opened to increase the molecule's flexibility. This was explored to assess if the resulting conformational freedom could improve interaction with the NLRP3 inflammasome, a target in inflammatory diseases. nih.gov
Linker Modification: For derivatives where the piperidine moiety is connected to another pharmacophore, the length and nature of the connecting linker are crucial. For instance, varying the linker length between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring was found to be critical for optimizing affinity to σ1/σ2 receptors, which are targets for Alzheimer's disease and neuropathic pain. csic.es
In material sciences, the reactivity of N-benzylpiperidin-4-one derivatives is harnessed for the synthesis of D-π-A-π-D dyes. These materials exhibit favorable photophysical properties for applications such as visible light-emitting diode (LED) photopolymerization. researchgate.net The adaptability of the scaffold makes it a subject of ongoing research for creating novel functional molecules in both chemical biology and materials science. researchgate.netnih.gov
Emerging Synthetic Routes and Technologies for Scalable Research Production
The growing demand for this compound and its derivatives in research and development has spurred the creation of more efficient and scalable synthetic methods. Traditional routes are often supplanted by modern technologies that offer higher yields, simplified processes, and suitability for industrial production. google.com
One significant advancement is the development of a scalable route for producing kilogram quantities of cis-N-benzyl-3-methylamino-4-methylpiperidine. researchgate.netresearchgate.net This process was optimized by carefully studying each transformation step, including hydroboration, oxidative workup, and reductive amination, starting from 4-methylpicoline. researchgate.net
Other emerging synthetic strategies include:
Catalytic Annulation: Iridium-catalyzed annulation reactions between primary amines and diols have been developed as an efficient method for synthesizing N-benzyl piperidines. mdpi.com
Intramolecular Cyclization: Various metal-catalyzed and radical-based intramolecular cyclization reactions provide effective routes to the piperidine core structure. mdpi.com
One-Pot Synthesis: To streamline production and reduce costs, one-pot methods have been developed. A notable example prepares N-benzyl-4-piperidone from benzylamine (B48309) and an acrylic ester through a sequence of addition, condensation, hydrolysis, and decarboxylation in a single reaction vessel. google.com
Flow Chemistry: Continuous-flow processes are being developed for key steps, such as aerobic oxidation, which can improve safety, efficiency, and scalability compared to traditional batch processing. researchgate.net
The table below outlines some of the modern synthetic approaches being employed.
| Synthetic Strategy | Key Features | Starting Materials (Examples) | Citation(s) |
| Optimized Batch Synthesis | Optimized for large-scale (kg) production; focuses on throughput. | 4-Methylpicoline, Benzyl chloride | researchgate.netresearchgate.net |
| Iridium-Catalyzed Annulation | Forms piperidine ring from linear precursors. | Primary amines, Diols | mdpi.com |
| "One-Pot" Method | Simplifies process, improves yield, reduces cost. | Benzylamine, Acrylic ester | google.com |
| Intramolecular Cyclization | Various methods including radical and metal-catalyzed approaches. | Linear amino-aldehydes, Fluorosubstituted amines | mdpi.com |
These advancements are critical for ensuring a reliable supply of this important chemical intermediate for ongoing and future research endeavors.
Identification of Future Research Avenues in Organic Synthesis, Pharmacology, and Structural Biology
The extensive body of work on this compound and its analogs illuminates several promising directions for future research.
Organic Synthesis: The primary goal will be to develop even more efficient, cost-effective, and environmentally benign synthetic routes. Future efforts will likely focus on:
Developing novel catalytic systems, such as those using earth-abundant metals, for key cyclization and functionalization steps. mdpi.commdpi.com
Expanding the use of continuous-flow manufacturing for safer and more scalable production. researchgate.net
Creating enantioselective syntheses to produce specific stereoisomers, which often have distinct biological activities. nih.gov
Pharmacology: The proven versatility of the scaffold invites further pharmacological exploration. Future research will likely involve:
Screening libraries of N-benzylpiperidine derivatives against a wider range of biological targets to identify novel therapeutic applications.
Designing next-generation multi-target ligands for complex diseases, building on the successes in dual HDAC/AChE and JAK inhibition. chemicalbook.comnih.gov
Optimizing existing lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles, improving their potential as drug candidates.
Structural Biology: A deeper understanding of how these molecules interact with their biological targets is crucial for rational drug design. Future avenues include:
Utilizing molecular docking and simulation to predict the binding modes of new derivatives and prioritize them for synthesis. csic.es
Solving the crystal structures of these compounds in complex with their target proteins. This provides invaluable atomic-level detail that can guide the design of molecules with higher affinity and selectivity.
Applying structural insights to understand the mechanisms of drug resistance and to design compounds that can overcome it.
Q & A
Q. What are the standard synthetic routes for N-benzyl-N,1-dimethylpiperidin-4-amine, and what reaction conditions are critical for successful synthesis?
The synthesis involves sequential N-alkylation of piperidine. First, benzylation is achieved using benzyl chloride in ethanol with potassium carbonate as a base under reflux (60°C, 12 hours). Subsequent methylation with methyl iodide completes the structure. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Similar methodologies are validated for related N-benzylpiperidine derivatives, where solvent choice (e.g., ethanol vs. acetonitrile) and reaction time significantly impact yield .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- 1H NMR : Identifies benzyl aromatic protons (δ 7.2–7.4 ppm) and piperidine protons (δ 2.2–3.1 ppm).
- 13C NMR : Confirms piperidine carbons (40–60 ppm) and methyl groups (δ 45–50 ppm).
- ESI-MS : Verifies molecular weight (e.g., [M+H]+ peak at m/z 233.2). PubChem entries for analogous compounds provide reference spectra for cross-validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound derivatives?
Discrepancies often arise from variations in substituent groups or stereochemistry. To address this:
- Perform competitive binding assays under standardized conditions (pH 7.4, 37°C, Tris buffer).
- Compare analogs with systematic substituent changes (e.g., halogen vs. methyl groups). For example, 4-chloro substitution on the benzyl ring increases 5-HT2A receptor affinity by 3-fold (Ki = 40 nM vs. 120 nM for the parent compound) .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzyl ring to reduce oxidative metabolism.
- Modify the piperidine ring with fluorine atoms to block CYP450-mediated degradation. In vitro assays using human liver microsomes show that 4-fluorobenzyl analogs exhibit 50% longer half-life than non-fluorinated derivatives .
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- (R)-Enantiomers bind more tightly to dopamine D2 receptors (Ki = 180 nM) than (S)-enantiomers (Ki = 420 nM), as shown via chiral HPLC and molecular docking.
- X-ray crystallography of receptor-ligand complexes confirms stereospecific hydrogen bonding with residues like Asp114 in the D2 receptor .
Methodological Recommendations
- Synthetic Optimization : Use inert atmospheres (N2/Ar) to prevent oxidation during alkylation steps .
- Analytical Validation : Pair NMR with HPLC-UV (λ = 254 nm) to assess purity (>98% for biological assays) .
- Biological Assays : Standardize cell lines (e.g., HEK293 expressing human receptors) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
